Sulfobutyl ether beta-cyclodextrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

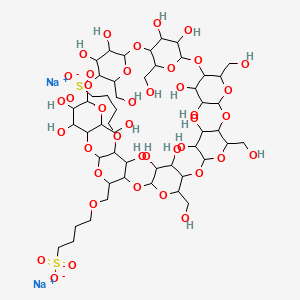

Captisol is a chemically modified cyclodextrin, specifically designed to optimize the solubility and stability of drugs. It was invented and initially developed by scientists at the University of Kansas’ Higuchi Biosciences Center for specific use in drug development and formulation . Captisol is a polyanionic beta-cyclodextrin derivative with a sodium sulfonate salt separated from the hydrophobic cavity by a butyl ether spacer group . This unique structure allows Captisol to enhance the solubility of poorly soluble drugs, making it a valuable tool in pharmaceutical formulations .

Vorbereitungsmethoden

Captisol is synthesized through the chemical modification of beta-cyclodextrinThis modification is achieved through a series of chemical reactions, including the reaction of beta-cyclodextrin with 1,4-butane sultone under basic conditions . The resulting product is a mixture of polyanionic beta-cyclodextrin derivatives with varying degrees of substitution .

Industrial production of Captisol involves large-scale synthesis using similar chemical reactions, followed by purification processes to ensure the desired degree of substitution and removal of impurities . The final product is a highly soluble and stable cyclodextrin derivative that can be used in various pharmaceutical formulations .

Analyse Chemischer Reaktionen

Captisol undergoes several types of chemical reactions, including complexation, encapsulation, and solubilization. These reactions are primarily driven by the interaction between the hydrophobic cavity of the cyclodextrin and the hydrophobic regions of guest molecules . Common reagents used in these reactions include water, organic solvents, and various pharmaceutical excipients .

The major products formed from these reactions are inclusion complexes, where the guest molecules are encapsulated within the hydrophobic cavity of the cyclodextrin . This encapsulation enhances the solubility and stability of the guest molecules, making them more suitable for pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Captisol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, Captisol is used as a solubilizing agent to enhance the solubility of poorly soluble compounds . In biology, it is used to stabilize and deliver bioactive molecules, such as proteins and peptides .

In medicine, Captisol is used to improve the solubility and bioavailability of drugs, making them more effective and easier to administer . It has been used in the formulation of several FDA-approved drugs, including antifungal agents, antiviral drugs, and anticancer therapies . In industry, Captisol is used in the formulation of various consumer products, such as cosmetics and personal care items, to enhance the solubility and stability of active ingredients .

Wirkmechanismus

The mechanism of action of Captisol involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin interacts with the hydrophobic regions of the guest molecules, encapsulating them within the cavity . This encapsulation enhances the solubility and stability of the guest molecules by isolating them from the aqueous environment and protecting them from degradation .

Captisol also interacts with neutral and cationic drugs to facilitate their solubility and chemical stability . The polyanionic nature of Captisol allows it to form strong interactions with cationic drugs, enhancing their solubility and bioavailability . This mechanism of action makes Captisol a valuable tool in drug formulation and delivery .

Vergleich Mit ähnlichen Verbindungen

Captisol is unique among cyclodextrin derivatives due to its high solubility and stability. Similar compounds include hydroxypropyl beta-cyclodextrin and gamma-cyclodextrin . While these compounds also enhance the solubility of guest molecules, Captisol offers superior solubilizing properties and a more favorable safety profile .

Hydroxypropyl beta-cyclodextrin and gamma-cyclodextrin are commonly used in pharmaceutical formulations, but they do not provide the same level of solubility enhancement as Captisol . Additionally, Captisol’s polyanionic nature allows it to interact more effectively with cationic drugs, making it a more versatile and effective solubilizing agent .

Conclusion

Captisol is a chemically modified cyclodextrin that enhances the solubility and stability of poorly soluble drugs. Its unique structure and properties make it a valuable tool in pharmaceutical formulations, with a wide range of scientific research applications. The mechanism of action of Captisol involves the formation of inclusion complexes with guest molecules, enhancing their solubility and stability. Compared to similar compounds, Captisol offers superior solubilizing properties and a more favorable safety profile, making it a preferred choice for drug formulation and delivery.

Eigenschaften

Molekularformel |

C50H84Na2O41S2 |

|---|---|

Molekulargewicht |

1451.3 g/mol |

IUPAC-Name |

disodium;4-[[36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfonatobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonate |

InChI |

InChI=1S/C50H86O41S2.2Na/c51-9-16-36-23(57)29(63)45(78-16)86-38-18(11-53)80-47(31(65)25(38)59)88-40-20(13-55)82-49(33(67)27(40)61)90-42-22(15-76-5-1-3-7-92(70,71)72)84-50(43(35(42)69)77-6-2-4-8-93(73,74)75)91-41-21(14-56)83-48(34(68)28(41)62)89-39-19(12-54)81-46(32(66)26(39)60)87-37-17(10-52)79-44(85-36)30(64)24(37)58;;/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75);;/q;2*+1/p-2 |

InChI-Schlüssel |

RGQYVQYXCZODQW-UHFFFAOYSA-L |

Kanonische SMILES |

C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)[O-])O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)

![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)